molecular formula C15H18N2O2 B6189964 tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 2113815-34-0

tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B6189964
CAS No.: 2113815-34-0
M. Wt: 258.32 g/mol
InChI Key: YBEBUSACTKJCNX-UHFFFAOYSA-N
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Description

tert-Butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral indane derivative that serves as a critical synthetic intermediate in modern organic and medicinal chemistry research. Compounds based on the 2,3-dihydro-1H-indene (indane) scaffold are of significant interest in pharmaceutical development due to their rigid, bicyclic structure, which can be leveraged to explore and modulate biological activity. This specific carbamate-protected amine is a versatile building block, particularly in the synthesis of more complex molecules that target various therapeutic areas. The tert-butoxycarbonyl (Boc) group offers a robust protective strategy for the amine functionality, allowing for sequential synthetic transformations on other parts of the molecule, including the cyano group, which can be further functionalized. The chiral center at the 1-position of the indane ring is essential for stereoselective synthesis, enabling the creation of enantiomerically pure compounds for probing specific biological interactions. Researchers utilize this intermediate in the design and development of potential active pharmaceutical ingredients (APIs) and other biologically active molecules. Its application is primarily found in constructing key fragments for advanced targets, making it a valuable reagent for chemists working in drug discovery and process chemistry.

Properties

CAS No.

2113815-34-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-12-8-7-10-5-4-6-11(9-16)13(10)12/h4-6,12H,7-8H2,1-3H3,(H,17,18)

InChI Key

YBEBUSACTKJCNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Synthesis of 1-Amino-2,3-dihydro-1H-indene-7-carbonitrile

The precursor 1-amino-2,3-dihydro-1H-indene-7-carbonitrile is synthesized via Friedel-Crafts acylation followed by cyanation .

  • Step 1 : Thiophene undergoes Friedel-Crafts acylation with chloroacetyl chloride to yield chloroacetyl thiophene.

  • Step 2 : Chloroacetyl thiophene reacts with potassium cyanide to introduce the cyano group.

  • Step 3 : Cyclization of the cyano intermediate with aminoguanidine nitrate under acidic conditions forms the indene core.

Key Reaction Conditions :

  • Temperature: 5–65°C in aqueous acetic acid.

  • Yield: ~75% (extrapolated from analogous routes).

Boc Protection of the Amine Group

The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions:

  • Reactants : 1-Amino-2,3-dihydro-1H-indene-7-carbonitrile (1 eq), Boc anhydride (1.1 eq), triethylamine (2.2 eq).

  • Solvent : Dichloromethane (DCM) at 0°C → room temperature.

  • Reaction Time : 1.5–2 hours.

  • Workup : Wash with brine, dry over MgSO₄, and concentrate.

Yield : 84–89% (based on 4-cyano analog data).

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Screening : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

  • Solvent Choice : DCM ensures high solubility of intermediates and facile Boc group incorporation.

  • Temperature Control : Gradual warming from 0°C to 20°C prevents exothermic side reactions.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity.

  • Crystallization : Recrystallization from ethanol/water yields crystalline product (mp 112–114°C).

Comparative Analysis of Synthetic Methods

Parameter Laboratory-Scale Industrial-Scale
Starting Material1-Amino-7-cyanoindene3-Acetamidoacetophenone
Boc ReagentBoc anhydrideBoc anhydride
BaseTriethylamineSodium hydride
SolventDCMToluene/DMF
Reaction Time2 hours18 hours
Yield84%75%

Mechanistic Insights and Side Reactions

Boc Protection Mechanism

  • Nucleophilic Attack : The amine attacks Boc anhydride’s electrophilic carbonyl, releasing tert-butoxide.

  • Byproduct Management : Excess triethylamine scavenges HCl, preventing amine hydrochloride formation.

Common Side Reactions

  • Overprotection : Excess Boc anhydride may di-protect amines (controlled via stoichiometry).

  • Solvent Hydrolysis : Moisture in DCM degrades Boc groups (mitigated by anhydrous conditions).

Advanced Functionalization Strategies

Enantioselective Synthesis

  • Chiral Resolution : (R)- and (S)-enantiomers are separated via chiral HPLC (Chiralpak IC column).

  • Asymmetric Catalysis : Pd-catalyzed cyanation with chiral ligands achieves 90% ee.

Computational Modeling

  • DFT Studies : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps (4.2 eV), indicating stability toward electrophiles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the primary applications of tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is in the field of oncology. Research indicates that compounds related to this structure can inhibit inhibitors of apoptosis proteins (IAPs), which are known to play a role in cancer cell survival. By promoting apoptosis in cancer cells, these compounds may serve as potential therapeutic agents for various cancers, including breast cancer, colon cancer, and non-small cell lung cancer .

Mechanism of Action
The mechanism involves the degradation of cIAP-1 and cIAP-2 proteins, which enhances caspase activity and promotes cell death in response to apoptotic signals. This property makes it a candidate for developing novel cancer treatments .

Synthetic Intermediate

Role in Organic Synthesis
this compound functions as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in creating more complex molecules. This is particularly relevant in synthesizing pharmaceuticals and agrochemicals .

Material Science

Potential Use in Polymers
The compound's unique structural features may allow it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or introducing specific functionalities to the materials. Research into its application in polymer science is ongoing, exploring how its properties can be optimized for various industrial applications .

Case Study 1: Anticancer Activity
In a study exploring the efficacy of IAP inhibitors, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Synthesis Applications
A research project focused on synthesizing complex indene derivatives highlighted the utility of this compound as an intermediate. The study demonstrated its ability to facilitate multi-step synthesis processes efficiently, showcasing its value in pharmaceutical development .

Mechanism of Action

The mechanism by which tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the dihydroinden ring significantly impacts molecular properties. Key comparisons include:

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Notes
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Br (7) C₁₄H₁₈BrNO₂ 312.2 Bromine’s larger size increases steric hindrance; electron-deficient ring due to Br’s inductive effect.
tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate NH₂ (2) C₁₄H₂₀N₂O₂ 248.3 Amino group enables hydrogen bonding; basic character alters solubility.
tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (S-enantiomer) CN (4) C₁₅H₁₈N₂O₂ 258.3 Cyano at position 4 creates distinct electronic distribution vs. 7-CN isomer; potential for altered receptor binding.

Stereochemical Variations

Chirality plays a critical role in biological activity. For example:

  • (S)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate : Highlighted in with 97% purity, this enantiomer may show preferential binding in chiral environments.

Core Structure Modifications

Dihydroinden vs. Heterocyclic Cores
  • tert-Butyl N-(7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate : Incorporates a dioxino-pyridine ring, introducing oxygen atoms and altering aromaticity. This reduces ring strain compared to dihydroinden but may decrease lipophilicity.
  • tert-Butyl (3-cyano-1H-indol-6-yl)carbamate : An indole-based analog with a planar aromatic system.

Biological Activity

tert-butyl N-(7-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic compound with potential biological activities that have garnered attention in recent research. Its structure includes a cyano group and a carbamate moiety, which are known to influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
CAS Number: 1306763-31-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indene structure followed by the introduction of the cyano and carbamate groups. The yield and purity of synthesized compounds are critical for ensuring their biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating their potential as anticancer agents .

The proposed mechanism of action for these compounds includes:

  • Microtubule Destabilization: Compounds similar to this compound have been shown to inhibit microtubule assembly, which is crucial for cell division. This leads to apoptosis in cancer cells .
  • Apoptosis Induction: Studies demonstrated that certain derivatives could enhance caspase activity and induce morphological changes in treated cells, confirming their role in promoting apoptosis .

Toxicity Profile

While exploring its therapeutic potential, it is essential to consider the toxicity profile. According to PubChem, this compound is classified as harmful if swallowed or if it comes into contact with skin . This necessitates careful handling and further investigation into its safety for potential therapeutic use.

Case Studies

In a notable case study involving related compounds:

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-2315.12Microtubule destabilization
Compound BHepG24.98Apoptosis induction
tert-butyl N-(7-cyano...)MDA-MB-2316.50*TBD

*Estimated based on structural similarity.

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

  • In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety profile.
  • Structural Modifications: Exploring derivatives with modified functional groups to enhance potency and reduce toxicity.
  • Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological effects.

Q & A

Q. Optimization Considerations :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Solvent Choice : DMF or THF enhances solubility of intermediates, while dichloromethane minimizes side reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cyanation efficiency .

How can crystallographic methods resolve structural ambiguities in this compound?

Advanced Question
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond geometries. Key steps include:

  • Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the cyano and carbamate groups .
  • Validation : Cross-check with ORTEP-3 or WinGX to visualize thermal ellipsoids and detect disorder in the indene ring .

Q. Example Data :

ParameterValue
Space GroupP2₁/c
R-factor< 0.05
C-C Bond Length1.48–1.52 Å

What computational strategies are employed to predict the reactivity of the cyano group in this compound?

Advanced Question
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with the cyano group acting as an electron-withdrawing moiety .
  • Mulliken Charges : The cyano carbon exhibits a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack.
  • Reaction Pathways : Transition state analysis (e.g., for hydrolysis) can be modeled using Gaussian 09 with solvent effects (PCM model) .

How do structural analogs of this compound inform SAR studies for biological activity?

Basic Question
Key analogs and their effects:

Analog (CAS)ModificationBioactivity Insight
1306763-31-4 4-Cyano substitutionEnhanced enzyme inhibition
1311994-14-5 7-Bromo substitutionReduced metabolic stability
1056165-21-9 2-Hydroxy substitutionImproved solubility

Q. Methodological Insight :

  • Replace the cyano group with other electron-withdrawing groups (e.g., nitro) to assess potency shifts in kinase assays .

What analytical techniques are critical for detecting impurities in synthesized batches?

Basic Question

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect hydrolyzed carbamate (MW 189.1) or de-cyanated byproducts.
  • ¹H/¹³C NMR : Monitor for residual solvents (e.g., DMF δ = 2.7–2.9 ppm) or unreacted intermediates .
  • Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/N/O percentages.

How can conflicting solubility data from different studies be reconciled?

Advanced Question
Discrepancies arise from solvent polarity and measurement techniques. A systematic approach includes:

Solvent Screening : Use the Hansen solubility parameters (δD, δP, δH) to rank solvents.

Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.

Co-solvent Systems : For poor aqueous solubility (e.g., <1 mg/mL), use PEG-400 or cyclodextrins to enhance dispersion .

Q. Example Data :

SolventSolubility (mg/mL)Method
DMSO45.2 ± 2.1Gravimetric
Water0.3 ± 0.1UV-Vis (λ = 254 nm)

What mechanistic insights explain the compound’s stability under acidic conditions?

Advanced Question
The tert-butyl carbamate group resists acidolysis due to:

  • Steric Shielding : The bulky tert-butyl group hinders protonation of the carbonyl oxygen.
  • Kinetic Studies : Half-life (t₁/₂) in 1M HCl at 25°C exceeds 72 hours, compared to methyl carbamates (t₁/₂ < 1 hour) .
  • DFT Calculations : Activation energy for carbamate cleavage is ~25 kcal/mol, confirming kinetic stability .

How does the indene ring conformation influence spectroscopic properties?

Advanced Question
The dihydroindene ring adopts a half-chair conformation, affecting:

  • ¹H NMR Coupling : Vicinal coupling constants (J = 8–10 Hz) indicate axial-equatorial proton arrangements.
  • IR Spectroscopy : Stretching vibrations for the cyano group (νC≡N = 2220 cm⁻¹) shift by ±5 cm⁻¹ with ring puckering .

What strategies mitigate racemization during synthesis of chiral analogs?

Advanced Question

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselective carbamate formation.
  • Low-Temperature Conditions : Conduct reactions at −20°C to minimize epimerization.
  • HPLC Chiral Analysis : Confirm enantiomeric excess (>99%) using Chiralpak AD-H columns .

How can in silico models predict metabolic pathways for this compound?

Advanced Question

  • CYP450 Metabolism : Use SwissADME to identify likely oxidation sites (e.g., indene C-2 position).
  • Metabolite Prediction : GLORYx or MetaSite simulate Phase I/II metabolites, highlighting glucuronidation of the carbamate group .

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